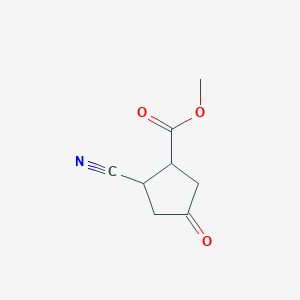
N-Benzoyltyrosine butylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzoyltyrosine butylamide is an organic compound with the molecular formula C20H24N2O3 It is a derivative of tyrosine, an amino acid, and is characterized by the presence of a benzoyl group attached to the nitrogen atom of the tyrosine residue and a butylamide group attached to the carboxyl group
准备方法
Synthetic Routes and Reaction Conditions
N-Benzoyltyrosine butylamide can be synthesized through a peptide synthesis reaction catalyzed by modified enzymes. One common method involves the use of chymotrypsin modified with polyethylene glycol to catalyze the reaction in benzene. The synthesis involves reacting N-benzoyl-L-tyrosine ethyl ester with n-butylamine in the presence of the modified enzyme. The reaction is typically carried out at 37°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the enzymatic synthesis process. This would require optimizing reaction conditions, such as temperature, solvent, and enzyme concentration, to achieve high yields and purity.
化学反应分析
Types of Reactions
N-Benzoyltyrosine butylamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the benzoyl or butylamide groups.
Substitution: The benzoyl and butylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
N-Benzoyltyrosine butylamide has several applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and enzyme catalysis.
Biology: The compound is utilized in research on enzyme-substrate interactions and protein modification.
Industry: Used in the development of biocatalysts and in the synthesis of complex organic molecules.
作用机制
The mechanism of action of N-Benzoyltyrosine butylamide involves its interaction with enzymes and proteins. The compound can act as a substrate for modified enzymes, facilitating the formation of peptide bonds. The molecular targets include the active sites of enzymes such as chymotrypsin, where it undergoes catalysis to form peptide bonds .
相似化合物的比较
Similar Compounds
N-Benzoyl-L-tyrosine ethyl ester: A precursor in the synthesis of N-Benzoyltyrosine butylamide.
N-Benzoyltyrosine phenylalanine ethyl ester: Another derivative used in peptide synthesis studies.
Uniqueness
This compound is unique due to its specific structure, which allows it to be used in enzymatic peptide synthesis. Its ability to form stable peptide bonds in organic solvents like benzene sets it apart from other similar compounds .
属性
CAS 编号 |
95043-84-8 |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
N-[(2S)-1-(butylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-13-21-20(25)18(14-15-9-11-17(23)12-10-15)22-19(24)16-7-5-4-6-8-16/h4-12,18,23H,2-3,13-14H2,1H3,(H,21,25)(H,22,24)/t18-/m0/s1 |
InChI 键 |
FBQIPWVDKIXRLF-SFHVURJKSA-N |
手性 SMILES |
CCCCNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
CCCCNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


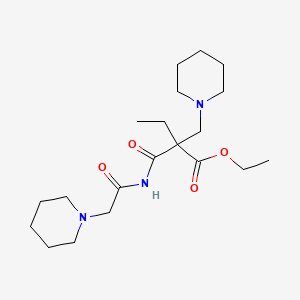
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)

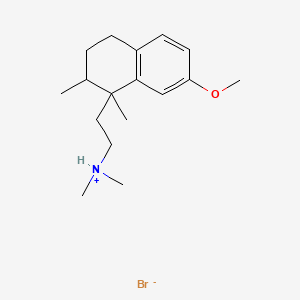


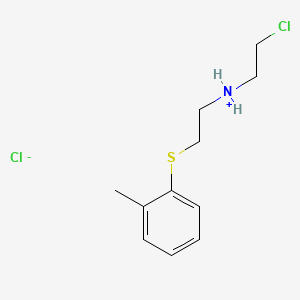
![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)

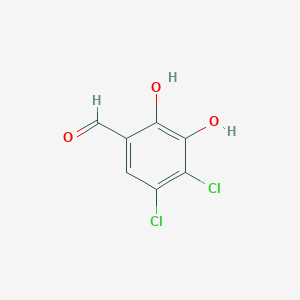

![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)
